2-hydroxybenzoyl-AMP
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Overview
Description
2-hydroxybenzoyl-AMP is an acyclic mixed acid anhydride that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of 2-hydroxybenzoic acid. It is an acyclic mixed acid anhydride and a purine ribonucleoside 5'-monophosphate. It derives from a salicylic acid and an adenosine 5'-monophosphate. It is a conjugate acid of a 2-hydroxybenzoyl-AMP(1-).
Scientific Research Applications
Metabolic Pathways in Microorganisms
Research has shown that 2-hydroxybenzoyl-AMP plays a role in the metabolic pathways of certain microorganisms. In a denitrifying bacterium, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) involves the formation of benzoyl-CoA from 2-hydroxybenzoate via benzoate or benzoyl-CoA. This process suggests the degradation of salicylic acid by new enzymes, 2-hydroxybenzoate-CoA ligase (AMP-forming) and 2-hydroxybenzoyl-CoA reductase (dehydroxylating), implicating 2-hydroxybenzoyl-AMP in this pathway (Bonting & Fuchs, 1996).
Potential in Water Decontamination
Studies on the degradation of organic contaminants using advanced oxidation processes (AOPs), specifically UV/persulfate (PS)/Fe2+, have indicated that 2-hydroxybenzoyl-AMP may be involved. The study demonstrated varying reactivity of organic compounds towards UV/PS/Fe2+ processes in the presence and absence of halides, providing insights for water decontamination applications (Luca et al., 2017).
Role in Enterobactin Biosynthesis
2-hydroxybenzoyl-AMP is involved in the biosynthesis of the siderophore enterobactin, a process occurring in Escherichia coli. The enzyme 2,3-dihydroxybenzoate-AMP ligase (2,3DHB-AMP ligase) activates 2,3-dihydroxybenzoic acid in the biosynthesis of enterobactin. This finding highlights the enzyme's role in the microbial iron acquisition process (Rusnak, Faraci & Walsh, 1989).
Implications in Cancer Therapeutics
Recent research has developed activatable nanozyme-mediated nanoreactors involving 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) loaded ABTS@MIL-100/poly(vinylpyrrolidine) (AMP) for imaging-guided combined tumor therapy. These nanoreactors are activated by the tumor microenvironment and are significant for accurate and noninvasive cancer diagnostics and therapy (Liu et al., 2019).
Activation of Aromatic Acids in Denitrifying Bacteria
The activation of aromatic acids, including 2-aminobenzoate, in a denitrifying Pseudomonas strain, is another area where 2-hydroxybenzoyl-AMP is relevant. This process involves the activation of aromatic acids, like 2-aminobenzoate, by a benzoyl CoA synthetase activity (AMP forming), suggesting the role of 2-hydroxybenzoyl-AMP in this microbial metabolic pathway (Ziegler, Buder, Winter & Fuchs, 2004).
properties
Product Name |
2-hydroxybenzoyl-AMP |
---|---|
Molecular Formula |
C17H18N5O9P |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
AESBJQJIAHTCHE-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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